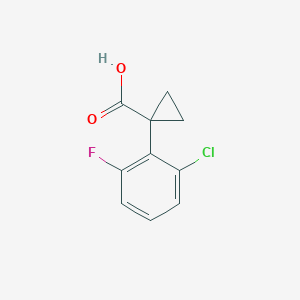

N-(1H-indazol-5-yl)-3-oxobutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1H-indazol-5-yl)-3-oxobutanamide” is a chemical compound that has been studied for its potential applications in the field of medicine . It belongs to a class of compounds known as indazoles , which are heterocyclic compounds with a wide variety of medicinal applications .

Synthesis Analysis

The synthesis of indazole compounds has been a subject of interest in recent years . Strategies for their synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C-N and N-N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . In a study, 18 new compounds were designed and synthesized .Molecular Structure Analysis

The molecular formula of “this compound” is C9H9N3O . The structure of indazole compounds is almost planar, with the largest deviation from the mean plane being for one of the N atoms .Chemical Reactions Analysis

Indazole compounds have been synthesized using various methods, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis

The average mass of “this compound” is 175.187 Da, and its monoisotopic mass is 175.074554 Da . More detailed physical and chemical properties would require further experimental analysis.Mechanism of Action

Future Directions

Indazole compounds, including “N-(1H-indazol-5-yl)-3-oxobutanamide”, have shown promise as potent HDAC inhibitors and anticancer agents . Future research could focus on optimizing these compounds for class IIb isoform-selective inhibition . Additionally, the development of synthetic approaches to indazoles is an ongoing area of research .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(1H-indazol-5-yl)-3-oxobutanamide involves the reaction of 1H-indazole-5-carboxylic acid with ethyl chloroformate to form ethyl 5-chloro-1H-indazole-5-carboxylate, which is then reacted with methylamine to form N-methyl-5-(chloro(ethyl)amino)-1H-indazole-5-carboxamide. This intermediate is then reacted with acetyl chloride to form N-(1H-indazol-5-yl)-3-oxobutanamide.", "Starting Materials": [ "1H-indazole-5-carboxylic acid", "ethyl chloroformate", "methylamine", "acetyl chloride" ], "Reaction": [ "1. 1H-indazole-5-carboxylic acid is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 5-chloro-1H-indazole-5-carboxylate.", "2. Ethyl 5-chloro-1H-indazole-5-carboxylate is then reacted with methylamine in the presence of a base such as sodium hydride to form N-methyl-5-(chloro(ethyl)amino)-1H-indazole-5-carboxamide.", "3. N-methyl-5-(chloro(ethyl)amino)-1H-indazole-5-carboxamide is then reacted with acetyl chloride in the presence of a base such as triethylamine to form N-(1H-indazol-5-yl)-3-oxobutanamide." ] } | |

CAS RN |

6023-70-7 |

Molecular Formula |

C11H11N3O2 |

Molecular Weight |

217.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.